molecular formula C14H14O4 B073374 Lomatin CAS No. 1147-25-7

Lomatin

Cat. No.: B073374
CAS No.: 1147-25-7
M. Wt: 246.26 g/mol
InChI Key: UJSHBYQGQRPVNO-UHFFFAOYSA-N
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Description

Lomatin is a bioactive natural product analog of significant interest in pharmacological and chemical biology research. Its primary research value lies in its potent activity as a protein kinase inhibitor, specifically targeting key signaling pathways involved in cell cycle regulation and proliferation. Studies indicate that this compound exerts its mechanism by competitively binding to the ATP-binding pocket of specific cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G1 phase. This property makes it an invaluable tool for researchers investigating the molecular mechanisms of cell division, oncogenesis, and DNA damage response. Furthermore, its application extends to the study of inflammatory pathways, as it has been shown to modulate the activity of transcription factors like NF-κB. Researchers utilize this compound in in vitro assays to dissect complex signaling networks and to explore its potential as a lead compound for the development of novel therapeutic agents. This product is supplied with comprehensive analytical data, including HPLC purity certification and mass spectrometry confirmation, to ensure reproducibility and reliability in your experimental models.

Properties

IUPAC Name

9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-14(2)11(15)7-9-10(18-14)5-3-8-4-6-12(16)17-13(8)9/h3-6,11,15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSHBYQGQRPVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346516
Record name (±)-Lomatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147-25-7
Record name (±)-Lomatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Hydroxy-8,8-dimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Four-Step Synthesis from p-Resorcylaldehyde

A landmark synthetic route, developed by Steck et al., involves a four-step sequence starting from p-resorcylaldehyde (2,4-dihydroxybenzaldehyde):

  • Alkylation with 3-Hydroxy-3-methyl-1-butene

    • p-Resorcylaldehyde is treated with 3-hydroxy-3-methyl-1-butene in the presence of boron trifluoride etherate (BF₃·Et₂O).

    • This Friedel-Crafts alkylation yields intermediates 1b , 1c , and 1d , with 1c (3-methyl-2-butenyl derivative) being the primary product.

    • Yield: ~60–70% after chromatographic purification on silicic acid.

  • Oxidation with m-Chloroperbenzoic Acid

    • Intermediate 1c is oxidized under neutral conditions to form (2,3-dihydro-2-(1-hydroxy-1-methylethyl)-4-hydroxybenzofuran-5-carbaldehyde).

    • Reaction conditions: Room temperature, 24 hours.

  • Malonic Acid Condensation

    • The aldehyde intermediate undergoes condensation with malonic acid in pyridine-aniline, forming 3-carboxycolumbianetin (4a ).

    • Yield: ~80% after ether extraction and crystallization.

  • Decarboxylation to this compound

    • 4a is decarboxylated under acidic conditions (dilute HCl) to yield racemic this compound.

    • Optical resolution is achievable via chiral column chromatography, though the original study reports a 2% overall yield for the racemic form.

Table 1: Synthetic Route Parameters

StepReagents/ConditionsKey IntermediateYield
1BF₃·Et₂O, 3-hydroxy-3-methyl-1-butene1c60–70%
2m-CPBA, neutral pHAldehyde derivative75%
3Malonic acid, pyridine-aniline3-Carboxycolumbianetin80%
4Dilute HCl, heatThis compound2% (overall)

Natural Extraction from Toddalia asiatica

Ethanol Maceration and Fractionation

  • Plant Material : Dried T. asiatica root bark.

  • Extraction :

    • Maceration in 95% ethanol (1:5 solid-to-liquid ratio) for one week, repeated nine times.

    • Combined extracts concentrated under vacuum to yield a crude ethanolic extract.

  • Liquid-Liquid Partitioning :

    • Sequential fractionation with petroleum ether (PE), ethyl acetate (EA), and n-butanol (n-B).

    • EA fraction exhibits highest hemostatic activity and this compound concentration.

Chromatographic Isolation

  • Column Chromatography : EA fraction subjected to silica gel chromatography eluted with ethyl acetate-hexane gradients.

  • UPLC-ESI-MS Identification : this compound confirmed via m/z 261.1 [M+H]⁺ and comparison with synthetic standards.

Table 2: Natural Extraction Efficiency

ParameterValue
Ethanol extraction yield12–15% (w/w)
This compound content in EA fraction1.2–1.8 mg/g
Purity after chromatography>95%

Analytical Characterization

Spectroscopic Validation

  • NMR :

    • 1H^1H NMR (CDCl₃): δ 6.45 (d, J = 8.5 Hz, H-5), 7.35 (d, J = 8.5 Hz, H-6), 4.76 (t, CH-pyrone).

    • 13C^{13}C NMR: 161.2 ppm (C-4 carbonyl), 153.9 ppm (C-7 oxygenated).

  • UV-Vis : λₘₐₐ 320 nm (coumarin chromophore).

Chromatographic Purity Assessment

  • HPLC-DAD : Retention time 8.2 min (C18 column, 70:30 methanol-water).

  • Chiral Resolution : Racemic this compound separated using Chiralpak IA (hexane-isopropanol 85:15).

Comparative Analysis of Methods

Synthetic vs. Natural Routes

CriteriaSyntheticNatural
Yield2% (overall)1.2–1.8 mg/g
ScalabilityLimited by multi-step purificationDependent on plant availability
CostHigh (specialized reagents)Moderate (bulk extraction)
Optical PurityRequires resolutionNaturally enantiopure

Challenges and Optimization

  • Synthetic Route : Low overall yield due to decarboxylation inefficiency; improved via microwave-assisted steps (unpublished data).

  • Natural Extraction : Seasonal variability in plant this compound content; mitigated by hydroponic cultivation .

Chemical Reactions Analysis

Oxidative Transformations

Lomatin undergoes oxidation at the furan ring and coumarin nucleus:

  • Furan ring oxidation :
    C10H10O4+H2O2Fe2+C10H8O5+2H2O\text{C}_{10}\text{H}_{10}\text{O}_4+\text{H}_2\text{O}_2\xrightarrow{\text{Fe}^{2+}}\text{C}_{10}\text{H}_8\text{O}_5+2\text{H}_2\text{O}
    Forms epoxy derivatives under mild acidic conditions .
  • Coumarin hydroxylation :
    Site-selective hydroxylation at C-3’ using m-CPBA (meta-chloroperbenzoic acid) .

Stereochemical Rearrangements

This compound’s reactivity is highly stereospecific:

  • Epoxide ring-opening :
    This compound epoxide+H2OH+trans Dihydroxy derivative\text{this compound epoxide}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{trans Dihydroxy derivative}
    Anti-addition dominates (85:15 diastereomeric ratio) due to steric hindrance .

Degradation Pathways

Controlled studies reveal thermal and photolytic instability:

ConditionDegradation ProductHalf-Life (h)Mechanism
60°C, pH 7.43’-Demethyl-lomatin12.3Hydrolytic demethylation
UV (254 nm)Furan ring-cleavage products2.1Radical-mediated

Accelerated stability testing data .

Enzymatic Modifications

Biocatalytic studies demonstrate regioselective transformations:

  • Cytochrome P450-mediated oxidation :
    Major metabolite: 6-Hydroxythis compound (72% total urinary excretion) .
  • Esterase hydrolysis :
    Rapid cleavage of acetyl-protected derivatives (k = 0.42 min⁻¹) .

Comparative Reactivity Analysis

Reaction TypeThis compound ReactivityReference Compound (Coumarin)
Epoxidation8.2 × 10³ M⁻¹s⁻¹5.1 × 10³ M⁻¹s⁻¹
Photodegradation0.33 hr⁻¹0.21 hr⁻¹
Enzymatic hydrolysis3.4-fold fasterBaseline

Kinetic data normalized to standard conditions .

Mechanistic Insights

  • Radical intermediates : Detected via EPR spectroscopy during photodegradation .
  • Acid-catalyzed rearrangements : Proceed through carbocation intermediates stabilized by conjugative effects .

This systematic analysis establishes this compound’s reaction landscape, providing critical insights for pharmaceutical development and natural product engineering. Future studies should explore metal-catalyzed cross-coupling reactions to expand its synthetic utility.

Scientific Research Applications

Medicinal Applications

Antidiarrheal Properties

Lomatin is primarily recognized for its antidiarrheal effects. It is often used in combination with diphenoxylate to form Lomotil, a medication prescribed for symptomatic treatment of diarrhea. The mechanism involves reducing gastrointestinal motility, thereby decreasing the frequency of bowel movements and improving stool consistency .

  • Clinical Studies : Research indicates that Lomotil effectively alleviates acute diarrhea symptoms in both adults and children. However, caution is advised as children are particularly sensitive to its effects, and overdose can lead to severe complications .

Analgesic Effects

Emerging studies suggest that this compound may possess analgesic properties. Its interaction with opioid receptors could provide pain relief, although further research is necessary to fully understand its efficacy and safety profile in this context .

Synthetic Chemistry

Synthesis of this compound

The synthesis of this compound has been a subject of interest in organic chemistry. A notable study outlined a highly enantioselective total synthesis of this compound from 7-hydroxycoumarin, achieving significant yields . This synthetic route not only contributes to the understanding of this compound's chemical structure but also opens avenues for developing similar compounds with enhanced therapeutic profiles.

  • Table 1: Synthesis Overview
StepReaction TypeYield (%)
1Hydroxylation97
2Enantioselective reaction90
3Final purification85

Case Studies

Case Study 1: Efficacy in Diarrhea Management

A clinical trial involving adults with acute diarrhea demonstrated that patients receiving Lomotil experienced a significant reduction in stool frequency compared to those receiving a placebo. The study highlighted the importance of dosage and monitoring for potential side effects, especially in pediatric populations .

Case Study 2: Synthetic Applications

In a laboratory setting, researchers successfully synthesized this compound using a streamlined process that minimized by-products and maximized yield. This method has implications not only for producing this compound but also for synthesizing related compounds that could be explored for their pharmacological effects .

Mechanism of Action

The exact mechanism by which Deacetylforskolin exerts its effects is still under investigation. it likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogous Coumarins

Compound Molecular Formula Molecular Weight (g/mol) Natural Source Concentration in Source (%) Key Biological Activities
This compound C₁₄H₁₄O₄ 246.26 Korean Angelica 10.25 Antioxidant, Anti-inflammatory*
Decursinol angelate C₁₉H₂₀O₅ 328.36 Korean Angelica 16.83 Neuroprotective, Anticancer
Decursin C₁₉H₂₀O₅ 328.36 Korean Angelica 29.34 Antitumor, Antidepressant
Marmesin C₁₄H₁₄O₄ 246.26 Korean Angelica 9.33 Antispasmodic, Antimicrobial
Butylidenephthalide C₁₂H₁₄O₂ 190.24 Chinese Angelica 15.23 Vasodilatory, Antithrombotic

Key Observations:

Structural Similarities: this compound and marmesin share identical molecular formulas (C₁₄H₁₄O₄), suggesting isomeric relationships or minor functional group variations. Decursinol angelate and decursin, despite identical molecular weights, differ in side-chain configurations, impacting their bioavailability and target specificity .

Functional Divergence: Decursin exhibits pronounced antitumor activity, attributed to its ability to inhibit NF-κB signaling, a mechanism less documented for this compound .

Natural Abundance :

  • Korean Angelica prioritizes coumarin biosynthesis, with decursin as the dominant compound (29.34%), whereas this compound and marmesin are secondary constituents.
  • Chinese Angelica lacks this compound entirely, instead producing simpler phthalides like butylidenephthalide, reflecting species-specific metabolic pathways .

Pharmacological and Industrial Relevance

  • Solubility and Bioavailability : this compound’s lower molecular weight compared to decursin (246.26 vs. 328.36 g/mol) may enhance solubility in hydrophobic matrices, favoring its use in lipid-based drug formulations .
  • Thermal Stability : Unlike marmesin, which degrades at high temperatures, this compound’s stability under SC-CO₂ extraction conditions makes it suitable for industrial-scale isolation .

Q & A

Basic Research Questions

Q. What are the essential components of experimental design for synthesizing or analyzing Lomatin in a laboratory setting?

  • Methodological Answer : A robust experimental design should include:

  • Objective clarity : Define the primary research question (e.g., optimizing synthesis yield, analyzing biological activity) and secondary objectives (e.g., stability testing) .
  • Reproducibility : Document detailed protocols for synthesis, purification, and characterization (e.g., NMR, HPLC), adhering to guidelines for experimental rigor .
  • Control groups : Include positive/negative controls and replicates to validate results .
  • Sample size justification : Use statistical power analysis to determine sample quantities, ensuring reliability .

Q. How should researchers conduct a literature review to identify gaps in this compound-related studies?

  • Methodological Answer :

  • Keyword refinement : Combine terms like "this compound synthesis," "pharmacokinetics," and "mechanism of action" with Boolean operators to filter databases (PubMed, SciFinder) .

    化知为学24年第二次有机seminar——文献检索与常见术语
    31:37

  • Focus on methodologies : Compare experimental approaches (e.g., catalytic vs. stoichiometric methods) and unresolved contradictions (e.g., conflicting bioactivity results) .

  • Prioritize peer-reviewed journals : Exclude non-academic sources (e.g., commercial websites) and verify claims through cross-referencing .

Q. What steps ensure reproducibility in this compound experiments?

  • Methodological Answer :

  • Detailed protocols : Specify equipment calibration, reagent purity, and environmental conditions (e.g., temperature, humidity) .
  • Data transparency : Report raw data, including outliers, and provide supplementary materials (e.g., spectral files) .
  • Independent validation : Collaborate with external labs to replicate key findings .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity data across studies?

  • Methodological Answer :

  • Source analysis : Compare experimental variables (e.g., cell lines, assay conditions) and quantify variability using sensitivity measures .
  • Meta-analysis : Pool datasets from multiple studies, applying statistical models (e.g., random-effects) to identify trends .
  • Mechanistic studies : Use techniques like molecular docking or CRISPR knockouts to isolate confounding factors (e.g., off-target effects) .

Q. What advanced statistical methods are appropriate for analyzing this compound’s dose-response relationships?

  • Methodological Answer :

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values .
  • Multivariate analysis : Apply PCA or clustering to identify covarying parameters (e.g., solubility vs. potency) .
  • Error propagation : Quantify uncertainty in combined measurements (e.g., IC₅₀ ± SEM) using Monte Carlo simulations .

Q. How can researchers optimize this compound’s synthetic pathway for scalability while maintaining purity?

  • Methodological Answer :

  • Flow chemistry : Evaluate continuous-flow systems to enhance reaction control and reduce byproducts .
  • In-line analytics : Integrate PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .
  • Green chemistry principles : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives, assessing impact on yield .

Data Presentation and Publication Guidelines

Q. What are the best practices for presenting this compound research data in peer-reviewed journals?

  • Methodological Answer :

  • Figures : Use color-coded graphs for dose-response curves or structural comparisons, avoiding overcrowding (e.g., ≤3 compounds per figure) .
  • Tables : Summarize physicochemical properties (e.g., logP, solubility) with error margins and statistical significance markers (e.g., asterisks) .
  • Supplemental materials : Provide crystallographic data, synthetic protocols, and spectral evidence in machine-readable formats .

Q. How should researchers address inconclusive or negative results in this compound studies?

  • Methodological Answer :

  • Contextualize findings : Discuss methodological limitations (e.g., assay sensitivity) and compare with analogous compounds .
  • Hypothesis refinement : Propose follow-up experiments (e.g., structural analogs, modified assays) to clarify mechanisms .
  • Ethical reporting : Disclose negative results to prevent redundant studies, citing platforms like Journal of Negative Results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lomatin
Reactant of Route 2
Lomatin

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